Hidrocloruro de proguanil

Descripción general

Descripción

Proguanil hydrochloride is a medication used for the prophylaxis and treatment of Plasmodium falciparum malaria . It works by stopping the malaria parasite, Plasmodium falciparum and Plasmodium vivax, from reproducing once it is in the red blood cells . It does this by inhibiting the enzyme, dihydrofolate reductase, which is involved in the reproduction of the parasite .

Synthesis Analysis

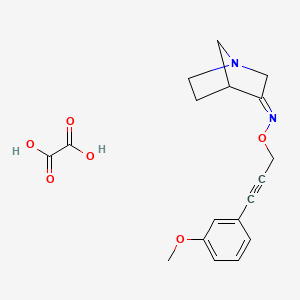

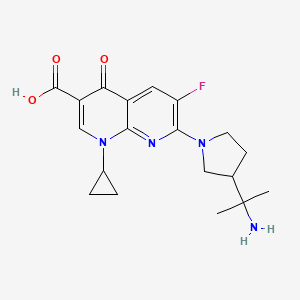

During the process development or degradation of Proguanil hydrochloride, some related substances (impurities) were observed. These impurities were identified as 1-cyano-3-(1-methylethyl)guanidine (Impurity A), 1,5-bis(4-chlorophenyl)biguanide (Impurity C) and 1,5-bis(1-methylethyl)biguanide (Impurity D) . There are four synthesis routes for the preparation of proguanil derivatives .Molecular Structure Analysis

The molecular formula of Proguanil hydrochloride is C11H16ClN5 . The average weight is 253.731 and the monoisotopic mass is 253.109423244 . The molecular structure of Proguanil hydrochloride can be found in various databases .Chemical Reactions Analysis

Proguanil is a biguanide derivative that is converted to an active metabolite called cycloguanil . It exerts its antimalarial action by inhibiting parasitic dihydrofolate reductase enzyme . It has causal prophylactic and suppressive activity against P. falciparum and cures the acute infection .Physical And Chemical Properties Analysis

Proguanil hydrochloride is a white crystalline solid that is sparingly soluble in water . The chemical formula is C11H16ClN5 and the molecular weight is 290.22 .Aplicaciones Científicas De Investigación

Tratamiento de la malaria

El hidrocloruro de proguanil es conocido principalmente por su papel en la prevención y el tratamiento de la malaria. Inhibe la dihidrofolato reductasa de los plasmodios, bloqueando la biosíntesis de purinas y pirimidinas necesarias para la síntesis de ADN y la multiplicación celular, lo que lleva a la falla de la división nuclear durante la formación de esquizonte en los eritrocitos e hígado .

Potencial anticancerígeno

Estudios recientes han demostrado que el this compound tiene eficacia anticancerígena. Suprime el crecimiento del tumor mamario tanto in vitro como in vivo al inducir daño al ADN y apoptosis, como lo demuestran los niveles elevados de p-H2AX, Bax, c-PARP y c-caspasa3 en comparación con los controles .

Actividad antiproliferativa

El proguanil se ha destacado por su actividad antiproliferativa entre los fármacos biguanídicos. Los derivados de biguanida recién sintetizados que contienen átomos de flúor muestran una excelente actividad biológica, y los compuestos de trifluorometoxilo demuestran la capacidad más fuerte .

Terapia combinada de fármacos

El this compound se usa en combinación con atovaquona como una nueva combinación de fármacos antimaláricos. Los estudios no clínicos han evaluado la microbiología, la farmacología secundaria, la farmacocinética y la toxicología de esta combinación .

Mecanismo De Acción

Target of Action

Proguanil hydrochloride, also known as Chloroguanide hydrochloride, primarily targets the enzyme dihydrofolate reductase (DHFR) in the malaria parasites, Plasmodium falciparum and Plasmodium vivax . DHFR plays a crucial role in the reproduction of these parasites .

Mode of Action

Proguanil hydrochloride inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The inhibition of DHFR disrupts the folic acid cycle, a critical biochemical pathway in the malaria parasite. This disruption blocks the biosynthesis of purines and pyrimidines, leading to a halt in DNA synthesis and cell multiplication . The result is the failure of nuclear division during schizont formation in erythrocytes and liver .

Pharmacokinetics

Proguanil hydrochloride is a prodrug that is metabolized in the liver to its active metabolite, cycloguanil

Result of Action

The molecular and cellular effects of Proguanil hydrochloride’s action result in the inhibition of the malaria parasite’s reproduction. By blocking the activity of DHFR, Proguanil hydrochloride prevents the parasite from multiplying within the red blood cells . This action effectively halts the lifecycle of the malaria parasite, preventing the disease’s progression .

Action Environment

The efficacy and stability of Proguanil hydrochloride can be influenced by various environmental factors. For instance, a study found that the use of Proguanil and Atovaquone was associated with a reduced risk of colorectal cancer among individuals with a family history of CRC . .

Safety and Hazards

Proguanil hydrochloride is toxic if swallowed . It is recommended to wash thoroughly after handling and avoid release to the environment . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . If swallowed, do not induce vomiting and call for a doctor immediately .

Propiedades

| { "Design of the Synthesis Pathway": "Proguanil hydrochloride can be synthesized by reacting cyclohexylamine with chloroquine followed by acetylation with acetic anhydride and quenching with hydrochloric acid.", "Starting Materials": [ "Cyclohexylamine", "Chloroquine", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Cyclohexylamine is reacted with chloroquine in a suitable solvent at a temperature of 80-90°C for 3-4 hours.", "The resulting product is cooled to room temperature and acetic anhydride is added dropwise with stirring.", "The reaction mixture is then heated to 60-70°C for 2 hours to complete the acetylation reaction.", "The reaction mixture is then quenched with hydrochloric acid and the resulting precipitate is filtered and washed with water.", "The crude product is purified by recrystallization from a suitable solvent to obtain pure Proguanil hydrochloride." ] } | |

Número CAS |

637-32-1 |

Fórmula molecular |

C11H17Cl2N5 |

Peso molecular |

290.19 g/mol |

Nombre IUPAC |

(1Z)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |

Clave InChI |

SARMGXPVOFNNNG-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.Cl |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

SMILES canónico |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Apariencia |

Solid powder |

| 637-32-1 500-92-5 |

|

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

500-92-5 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Proguanil Hydrochloride; Paludrine; Chloroguanide hydrochloride; Proguanil HCl; Chloroquanil; Zeneca Brand of Chloroguanide Hydrochloride; Chloroguanide Hydrochloride; Hydrochloride, Chloroguanide; Hydrochloride, Proguanil; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)

![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)

![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/no-structure.png)

![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)

![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)